molecular formula C17H24N6O2S B12264546 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12264546
M. Wt: 376.5 g/mol
InChI Key: CGFSUGFNGWZBDF-UHFFFAOYSA-N
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Description

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring and a methanesulfonylpyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methanesulfonylpyridine moiety. Common reagents used in these reactions include pyridine, piperazine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Substituted Pyrimidines: Compounds with similar pyrimidine cores but different substituents.

    Piperazine Derivatives: Molecules featuring the piperazine ring with various functional groups.

    Methanesulfonylpyridine Compounds: Compounds with the methanesulfonylpyridine moiety.

Uniqueness

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C17H24N6O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N,N,6-trimethyl-2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H24N6O2S/c1-13-12-15(21(2)3)20-17(19-13)23-10-8-22(9-11-23)16-14(26(4,24)25)6-5-7-18-16/h5-7,12H,8-11H2,1-4H3

InChI Key

CGFSUGFNGWZBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C)N(C)C

Origin of Product

United States

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